1-(3,4-Dichlorophenyl)-3-methylurea

Catalog No.
S564193
CAS No.
3567-62-2
M.F
C8H8Cl2N2O
M. Wt
219.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dichlorophenyl)-3-methylurea

CAS Number

3567-62-2

Product Name

1-(3,4-Dichlorophenyl)-3-methylurea

IUPAC Name

1-(3,4-dichlorophenyl)-3-methylurea

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

InChI

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

IDQHRQQSSQDLTR-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=CC(=C(C=C1)Cl)Cl

Synonyms

N-(3,4-Dichlorophenyl)-N’-methylurea; 1-(3,4-Dichlorophenyl)-3-methylurea; 1-Methyl-3-(3,4-dichlorophenyl)urea; 3,4-DCPMU; 3-(3,4-Dichlorophenyl)-1-methylurea; DCPMU; Monomethyldiuron; N-(3,4-Dichlorophenyl)-N’-methylurea; N-Demethoxylinuron; N-Meth

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)Cl)Cl

The exact mass of the compound 1-(3,4-Dichlorophenyl)-3-methylurea is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Urea herbicides -> Phenylurea herbicides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

1-(3,4-Dichlorophenyl)-3-methylurea (CAS 3567-62-2), commonly known as DCPMU, is a primary desmethylated metabolite of the widely used phenylurea herbicide diuron [1]. In environmental and analytical chemistry, it is procured primarily as a high-purity reference standard for LC-MS/MS quantification, solid-phase extraction (SPE) recovery validation, and ecotoxicological modeling [2]. Unlike its parent compound, DCPMU exhibits distinct partitioning behavior and intermediate degradation kinetics, making it an indispensable biomarker for tracking the environmental fate, runoff persistence, and water-treatment efficacy of phenylurea herbicides in soil and aquatic ecosystems [1].

Substituting DCPMU with its parent compound (diuron) or its downstream degradation products (such as DCPU or 3,4-dichloroaniline) fundamentally compromises analytical mass-balance calculations and toxicological assessments [1]. In environmental monitoring, these compounds elute at different retention times and exhibit distinct recovery rates during SPE due to varying polarities [2]. In ecotoxicology, DCPMU triggers distinct biochemical pathways compared to its analogs; for instance, it induces catalase (CAT) activity for oxidative stress in aquatic models, whereas diuron primarily induces glutathione S-transferase (GST) [1]. Consequently, procuring the exact DCPMU standard is mandatory for regulatory compliance, accurate degradation tracking, and specific biomarker profiling [2].

Distinct Microtox Toxicity Profile (Vibrio fischeri EC50)

In standardized Microtox assays evaluating aquatic toxicity, DCPMU demonstrates a significantly different toxicity threshold compared to its parent compound and downstream metabolites [1]. Research indicates that the EC50 for DCPMU is 18 ± 0.9 mg/L, whereas the parent diuron exhibits an EC50 of 68 ± 5 mg/L, and the terminal metabolite 3,4-dichloroaniline (3,4-DCA) shows an EC50 of 0.48 ± 0.08 mg/L [1].

Evidence DimensionMicrotox EC50 (Vibrio fischeri)
Target Compound Data18 ± 0.9 mg/L
Comparator Or BaselineDiuron (68 ± 5 mg/L) and 3,4-DCA (0.48 ± 0.08 mg/L)
Quantified DifferenceDCPMU is ~3.7 times more toxic than diuron, but ~37.5 times less toxic than 3,4-DCA in this assay.
ConditionsVibrio fischeri luminescence inhibition assay (Microtox)

Accurate ecological risk assessments require the exact compound to model intermediate toxicity, as parent compounds underestimate bacterial toxicity while terminal metabolites overestimate it.

Differentiated Neurotoxic and Oxidative Stress Biomarkers in Zebrafish Models

Toxicological profiling in zebrafish (Danio rerio) larvae reveals that DCPMU triggers specific enzymatic responses distinct from diuron [1]. DCPMU significantly inhibits acetylcholinesterase (AChE) activity at concentrations as low as 0.326–0.828 mg/L and specifically induces catalase (CAT) to mitigate oxidative stress [1]. In contrast, diuron requires a much higher concentration (3.000 mg/L) to inhibit AChE and primarily induces glutathione S-transferase (GST) rather than CAT [1].

Evidence DimensionAChE Inhibition Threshold & Primary Antioxidant Enzyme
Target Compound DataAChE inhibition at 0.326 mg/L; induces Catalase (CAT)
Comparator Or BaselineDiuron (AChE inhibition at 3.000 mg/L; induces GST)
Quantified DifferenceDCPMU inhibits AChE at ~9-fold lower concentrations than diuron and activates a different oxidative stress pathway.
ConditionsZebrafish (Danio rerio) embryo/larvae exposure models

Toxicologists must procure DCPMU to accurately map the specific neurotoxic and oxidative mechanisms of herbicide degradation products, which cannot be inferred from parent compound data.

Chromatographic Partitioning and Analytical Separation (Log Kow)

For precise quantification in water quality monitoring, the physicochemical properties of the analytes dictate solid-phase extraction (SPE) efficiency and LC-MS/MS retention[1]. DCPMU possesses a Log Kow of 2.94, which distinguishes it from the didemethylated metabolite DCPU (Log Kow 2.35) [1]. This difference in lipophilicity ensures distinct chromatographic retention times and necessitates the use of the specific DCPMU standard to prevent co-elution quantification errors and to establish accurate calibration curves for environmental samples [1].

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound DataLog Kow = 2.94
Comparator Or BaselineDCPU (Log Kow = 2.35)
Quantified DifferenceA difference of 0.59 log units, significantly altering SPE retention and LC column affinity.
ConditionsPhysicochemical profiling for LC-MS/MS analytical method development

Analytical laboratories must use the exact DCPMU standard to achieve reliable recovery rates and baseline separation from closely related degradation products in complex water matrices.

Degradation Kinetics and Environmental Persistence

In soil incubation studies tracking the dissipation of phenylurea herbicides, DCPMU exhibits unique transient kinetics [1]. While the parent compound diuron steadily declines over a 60-day period, the concentration of DCPMU peaks at 14 days and then remains stable, acting as a persistent intermediate[1]. In contrast, the downstream metabolite DCPU continuously increases throughout the same timeframe [1].

Evidence DimensionSoil Concentration Kinetics over 60 Days
Target Compound DataPeaks at 14 days, then remains stable
Comparator Or BaselineDiuron (continuous decline) and DCPU (continuous increase)
Quantified DifferenceDistinct temporal accumulation profile compared to both parent and terminal metabolites.
ConditionsAerobic soil incubation over 60 days with LC-MS/MS tracking

Environmental testing agencies require DCPMU to validate mid-term contamination models, as it serves as the primary stable biomarker for recent herbicide application.

LC-MS/MS Calibration for Water Quality Monitoring

Essential as a certified reference standard for quantifying emerging contaminants and herbicide transformation products in surface water, groundwater, and wastewater effluents, relying on its specific Log Kow of 2.94 for accurate chromatographic separation[1].

Ecotoxicological Risk Assessment

Utilized in aquatic toxicity models (such as Vibrio fischeri and zebrafish) to evaluate the specific neurotoxic, oxidative, and physiological impacts of herbicide degradation intermediates, which differ significantly from parent compounds[2].

Soil Metabolism and Environmental Fate Studies

Procured to map the degradation pathways, half-lives, and persistence of phenylurea herbicides in agricultural soils, specifically tracking the 14-day peak accumulation kinetics of DCPMU[3].

Solid-Phase Extraction (SPE) Method Development

Used to optimize recovery rates and validate extraction protocols for moderately polar organic micropollutants in complex environmental matrices, ensuring differentiation from closely related metabolites like DCPU [1].

XLogP3

2.9

LogP

2.94 (LogP)

UNII

Z19W74Z2N4

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 72 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3567-62-2

Wikipedia

Monomethyldiuron

Use Classification

Pesticides -> Herbicides -> Urea herbicides -> Phenylurea herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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